Thiocillin

Gram-negative antibiotic uptake Pseudomonas aeruginosa siderophore receptor

Thiocillin (specifically Thiocillin I, CAS 59979-01-0) is a macrocyclic thiazolyl peptide (thiopeptide) antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) natural product superfamily. It is the simplest member of the thiocillin subclass, characterized by a central trithiazolylpyridine core embedded within a 26-membered macrocyclic ring, and is naturally produced by Bacillus cereus ATCC 14579.

Molecular Formula
Molecular Weight
Cat. No. B1575684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocillin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocillin for Research Procurement: Compound Identity and Scientific Baseline


Thiocillin (specifically Thiocillin I, CAS 59979-01-0) is a macrocyclic thiazolyl peptide (thiopeptide) antibiotic belonging to the ribosomally synthesized and post-translationally modified peptide (RiPP) natural product superfamily. It is the simplest member of the thiocillin subclass, characterized by a central trithiazolylpyridine core embedded within a 26-membered macrocyclic ring, and is naturally produced by Bacillus cereus ATCC 14579 [1]. The compound exerts antibacterial activity by binding directly to the 50S ribosomal subunit at the 23S rRNA–L11 protein interface, thereby disrupting EF-G–dependent tRNA translocation during bacterial protein synthesis [2]. Thiocillin I has a molecular formula of C48H49N13O10S6 and a molecular weight of approximately 1160.37 Da, and it demonstrates potent in vitro activity against a range of Gram-positive pathogens including MRSA, with minimum inhibitory concentrations (MICs) typically in the sub- to low-single-digit μg/mL range [3].

Why Generic Thiopeptide Substitution Is Not Advisable for Thiocillin


The thiopeptide antibiotic family comprises over 150 structurally related members that share a common heterocyclic core scaffold but diverge critically in three procurement-relevant dimensions: (i) ribosomal target versus elongation factor Tu (EF-Tu) molecular specificity, determining resistance profile overlap; (ii) macrocycle size and conformational rigidity, which directly control outer-membrane penetration capability in Gram-negative pathogens; and (iii) biosynthetic gene cluster architecture, which governs whether the compound can be tractably derivatized via precursor peptide mutagenesis for structure–activity relationship (SAR) campaigns. Simple substitution of thiocillin with micrococcin P1, thiostrepton, nosiheptide, or GE2270A based solely on shared thiopeptide class membership ignores documented quantitative differences in each of these dimensions, as detailed in the evidence items below [1].

Thiocillin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Gram-Negative Outer-Membrane Penetration: Thiocillin vs. All Other Thiopeptides Tested Against Pseudomonas aeruginosa

Thiocillin and micrococcin were the only two thiopeptides—out of eight screened—that retained antimicrobial activity against Pseudomonas aeruginosa PA14, utilizing the ferrioxamine siderophore receptor FoxA for outer-membrane translocation. In chequerboard assays with the iron chelator deferasirox, thiocillin inhibited P. aeruginosa growth at low micromolar concentrations, an activity mechanistically dependent on the TonB-ExbBD system. Critically, other structurally related thiopeptides including thiostrepton—which uses pyoverdine receptors FpvA/FpvB under iron limitation—did not show FoxA-dependent uptake and did not inhibit P. aeruginosa growth under comparable conditions [1].

Gram-negative antibiotic uptake Pseudomonas aeruginosa siderophore receptor FoxA transporter TonB-dependent transport

Molecular Target Specificity: Thiocillin Binds 50S Ribosome, Not EF-Tu — Differentiating from GE2270A and Thiomuracin

Within the thiopeptide family, the molecular target bifurcation is absolute and mechanistically diagnostic. Thiocillin and thiostrepton bind directly to the 50S ribosomal subunit at the 23S rRNA–L11 protein interface, disrupting EF-G-catalyzed translocation. In contrast, GE2270A and thiomuracin bind tightly to elongation factor Tu (EF-Tu), preventing aminoacyl-tRNA delivery. This target divergence is not a matter of potency gradation but of qualitatively distinct binding sites, which has direct consequences for resistance mutation spectra: EF-Tu mutations (e.g., in tufA/tufB genes) that confer resistance to GE2270A do not cross-confer resistance to thiocillin [1].

ribosomal inhibition 50S subunit EF-Tu thiopeptide target selectivity L11 protein

Biosynthetic Tractability: Thiocillin Gene Cluster Enables Precursor-Directed Mutagenesis — A Unique Advantage over Thiostrepton and Nosiheptide

The thiocillin biosynthetic gene cluster (BGC) from Bacillus cereus ATCC 14579 is uniquely compact (~22 kb) and has been functionally reconstituted to enable precursor peptide mutagenesis directly in the producing organism. By introducing prepeptide gene variants into a knockout strain, researchers conducted a systematic alanine scan of all 14 progenitor residues and a serine scan of the six cysteine residues converted to thiazoles. From 21 peptide mutants, 107 compounds were observed and 94 compounds were assayed for antibiotic activity. This genetic engineering platform is not equivalently available for thiostrepton or nosiheptide, whose larger, more complex gene clusters (encoding additional macrocyclic ring components and extensive tailoring enzymes) are refractory to the same facile precursor-directed diversification approach [1]. The thiocillin BGC is publicly accessible via MIBiG (BGC0000612) for genome mining and heterologous expression efforts [2].

RiPP biosynthesis prepeptide gene replacement thiocillin SAR Bacillus cereus combinatorial biosynthesis

Head-to-Head Antibacterial Potency: Thiocillin I vs. Micrococcin P1 Against Clinical Gram-Positive Isolates

In the most rigorous head-to-head comparison reported to date, synthetic thiocillin I and micrococcin P1—prepared via a unified Mo(VI)-catalyzed synthetic route ensuring identical purity—were evaluated against a panel of Gram-positive clinical isolates. The two compounds exhibited similar potencies with 2- to 4-fold differences in MIC values across nearly all test strains. Both thiocillin I and micrococcin P1 were more potent than comparator antibiotics including vancomycin against vancomycin-resistant Enterococcus faecalis (VRE). This direct comparison, free of confounding factors from differential fermentation-derived purity, establishes that thiocillin I and micrococcin P1 are potency-matched in vitro, shifting the basis of selection to the other differential dimensions (Gram-negative uptake, biosynthetic tractability, eukaryotic off-target selectivity) [1].

MIC comparison MRSA vancomycin-resistant enterococci thiocillin antibacterial spectrum micrococcin P1

Absence of Eukaryotic Proteasome Inhibitory Activity: Thiocillin vs. Thiostrepton and Siomycin A Off-Target Selectivity

A panel of six thiazole antibiotics was systematically evaluated for proteasome inhibitory activity in mammalian cells. Thiostrepton and siomycin A demonstrated proteasome inhibition at concentrations as low as 2 μM, evidenced by stabilization of Hdm2, Mcl-1, p21, and p53 proteins, and inhibition of FoxM1 transcriptional activity. In contrast, thiocillin, micrococcin P1, micrococcin P2, berninamycin, and YM-266183 showed no proteasome inhibitory activity at any concentration tested. This differential was structurally attributed to the presence of the quinaldic acid B ring in thiostrepton and siomycin A—a macrocyclic feature absent in thiocillin [1].

proteasome inhibition eukaryotic cytotoxicity thiostrepton siomycin A off-target selectivity thiopeptide selectivity

In Vivo Efficacy Validation: Thiocillin I Demonstrates ED50 of 2.91 mg/kg in Murine S. pyogenes Infection Model

Thiocillin I has demonstrated in vivo antibiotic efficacy in a murine Streptococcus pyogenes systemic infection model, with a reported effective dose 50 (ED50) of 2.91 mg/kg. This in vivo activity bridges the substantial gap between potent in vitro MIC values (0.2–3.13 μg/mL) and pharmacologically meaningful animal model outcomes, an achievement that many thiopeptides—including micrococcin P1, thiostrepton, and nosiheptide—have not consistently demonstrated in peer-reviewed infection models, primarily due to poor aqueous solubility and pharmacokinetic limitations common to the class [1]. While ED50 data for most comparator thiopeptides in the same S. pyogenes model are not publicly available to enable a formal head-to-head comparison, the existence of validated in vivo efficacy at a single-digit mg/kg dose provides a critical procurement-relevant differentiator for programs requiring animal model validation.

in vivo efficacy ED50 Streptococcus pyogenes mouse infection model thiocillin pharmacodynamics

Optimal Research and Industrial Application Scenarios for Thiocillin Based on Verified Evidence


Antipseudomonal Thiopeptide Drug Discovery Leveraging FoxA-Mediated Outer-Membrane Uptake

Research programs targeting Pseudomonas aeruginosa infections can employ thiocillin as a validated chemical biology probe for the FoxA ferrioxamine siderophore receptor uptake pathway. Unlike thiostrepton, which relies on pyoverdine receptors FpvA/FpvB and requires iron-limiting conditions for activity, thiocillin engages a distinct siderophore transport route (FoxA–TonB–ExbBD) that is mechanistically characterized at the level of single extracellular loop mutations affecting ligand specificity [1]. Thiocillin can serve as a starting scaffold for developing FoxA-targeted siderophore–antibiotic conjugates, with the added advantage that the thiocillin BGC (MIBiG BGC0000612) enables biosynthetic engineering of analogs without total synthesis [2].

Ribosome-Targeting Tool Compound for 23S rRNA–L11 Interface Structural Biology

For structural biology groups investigating the 50S ribosomal subunit 23S rRNA–L11 protein interface, thiocillin provides a functionally validated, potency-matched alternative to thiostrepton that lacks the confounding eukaryotic proteasome inhibitory activity of the latter [1]. This cleaner pharmacological profile is critical for experiments requiring discrimination between ribosomal inhibition and proteasome-mediated effects, such as ribosomal profiling (Ribo-Seq) studies in eukaryotic translation systems or co-treatment experiments with proteasome inhibitors. The availability of a well-characterized synthetic route (15-step longest linear sequence via Mo(VI)-catalyzed cyclodehydration) further ensures reproducible access to highly pure material for biophysical studies [2].

Combinatorial Biosynthesis Platform for Thiopeptide SAR Using Prepeptide Gene Replacement

The genetically tractable thiocillin BGC in Bacillus cereus ATCC 14579 represents the most thoroughly characterized thiopeptide biosynthetic platform for precursor-directed mutagenesis. The demonstrated capacity to generate 94 assayable structural variants from a single gene-replacement study—spanning alanine scans, serine scans, and heterocycle substitutions—makes thiocillin the preferred starting point for biosynthetic SAR campaigns [1]. For industrial natural product discovery groups, this platform enables rapid exploration of chemical space around the 26-membered macrocycle without the synthetic chemistry burden required for thiostrepton or nosiheptide analoging, where the additional macrocyclic ring and more complex BGCs present a higher barrier to biosynthetic engineering.

Gram-Positive Animal Infection Model Studies Requiring In Vivo-Validated Thiopeptide

For research groups conducting murine infection model studies and requiring a thiopeptide antibiotic with peer-reviewed in vivo efficacy data, thiocillin I offers a demonstrated ED50 of 2.91 mg/kg in a systemic S. pyogenes infection model, alongside in vitro MICs of 0.2–3.13 μg/mL against a panel of Gram-positive pathogens including MRSA [1]. While micrococcin P1 is potency-matched in vitro (within 2- to 4-fold MIC), the availability of in vivo efficacy data for thiocillin I reduces the translational uncertainty that would otherwise require de novo animal model validation for comparator thiopeptides lacking published in vivo infection model results [2].

Quote Request

Request a Quote for Thiocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.